molecular formula C18H17N3O6S B11012659 methyl 5-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate

methyl 5-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11012659
M. Wt: 403.4 g/mol
InChI Key: JZEMFXAMOCSMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves multiple steps. One common method starts with the preparation of 2-oxo-4-propyl-2H-chromen-7-yl acetate, which is then reacted with acetic anhydride and sulfuric acid to form the intermediate compound. This intermediate is further reacted with methyl 5-amino-1,2,3-thiadiazole-4-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as heating, cooling, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using spectroscopic techniques .

Scientific Research Applications

METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE is unique due to its combination of the coumarin and thiadiazole moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H17N3O6S

Molecular Weight

403.4 g/mol

IUPAC Name

methyl 5-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O6S/c1-3-4-10-7-15(23)27-13-8-11(5-6-12(10)13)26-9-14(22)19-17-16(18(24)25-2)20-21-28-17/h5-8H,3-4,9H2,1-2H3,(H,19,22)

InChI Key

JZEMFXAMOCSMCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(N=NS3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.